Cas no 1519748-73-2 (1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one)

1-3-(4-Iodo-1H-pyrazol-1-yl)phenylethan-1-one is a versatile heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and an acetylphenyl group at the 1-position. This structural motif imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in research and industrial processes. The compound’s compatibility with diverse reaction conditions underscores its broad utility in medicinal chemistry and material science.
1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one structure
1519748-73-2 structure
Product Name:1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one
CAS No:1519748-73-2
MF:C11H9IN2O
MW:312.11
CID:5140183
PubChem ID:79167587
Update Time:2025-06-28

1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[3-(4-iodo-1H-pyrazol-1-yl)phenyl]-
    • 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
    • 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one
    • Inchi: 1S/C11H9IN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3
    • InChI Key: OYSGJVLBVFEIKW-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=CC(N2C=C(I)C=N2)=C1)C

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Additional information on 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one

Introduction to 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one (CAS No. 1519748-73-2)

1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1519748-73-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a unique structural framework that combines a pyrazole moiety with an aromatic phenyl ring, linked through an ethanone bridge. The presence of an iodine substituent at the 4-position of the pyrazole ring introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The compound's structural design positions it as a promising candidate for further derivatization and exploration in various therapeutic applications. The pyrazole core is well-documented for its biological activity, often serving as a scaffold in the development of drugs targeting inflammatory diseases, infectious agents, and even certain types of cancer. The incorporation of an iodine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy across multiple pharmacological pathways. Researchers have been particularly intrigued by their potential as kinase inhibitors, given the pyrazole scaffold's ability to mimic ATP binding sites. The specific modification of 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one with an aromatic phenyl ring and an ethanone group suggests a tailored approach to enhance binding affinity and selectivity for target enzymes.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The ethanone moiety provides a site for further functionalization, allowing chemists to explore modifications that could improve solubility, metabolic stability, or bioavailability. This adaptability is crucial in the drug development process, where optimizing a molecule's pharmacokinetic properties often requires iterative structural adjustments.

Recent studies have highlighted the importance of iodinated pyrazoles in the synthesis of novel therapeutics. The iodine atom serves as an excellent handle for palladium-catalyzed reactions, enabling the construction of diverse molecular libraries. For instance, researchers have leveraged this property to develop inhibitors of tyrosine kinases, which play a central role in cancer signaling pathways. The structural motif of 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one aligns well with this trend, offering a platform for generating compounds with potent anticancer activity.

The compound's potential extends beyond oncology; it has also been explored as a precursor for agents targeting neurological disorders. Pyrazole derivatives have shown promise in modulating neurotransmitter receptors and ion channels, making them relevant candidates for treating conditions such as epilepsy and neurodegenerative diseases. The phenyl ring component further contributes to the molecule's interaction with biological targets by providing hydrophobicity and electronic modulation.

Synthetic methodologies involving 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one have been refined to achieve high yields and purity, underscoring its industrial relevance. Advanced techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient production processes, reducing reaction times and minimizing waste. These advancements are critical for scaling up synthesis while maintaining cost-effectiveness and environmental sustainability.

The compound's role in fragment-based drug design is another area of active investigation. By using smaller molecular fragments like this one as starting points, researchers can identify key pharmacophores that contribute to biological activity. Subsequent optimization can then be performed to enhance efficacy and reduce off-target effects. This approach has revolutionized drug discovery by allowing for more targeted and rational design processes.

From a computational chemistry perspective, 1-3-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one has been subjected to extensive molecular modeling studies. These simulations help predict binding affinities and interactions with biological targets, providing insights into how structural modifications might impact pharmacological outcomes. Such computational tools are indispensable in modern drug development, complementing experimental efforts by offering rapid screening capabilities.

The future prospects of this compound are promising, with ongoing research exploring its potential in emerging therapeutic areas. For example, its suitability for developing antiviral agents has not been overlooked, given the need for novel compounds to combat rapidly evolving pathogens like SARS-CoV-2. The pyrazole scaffold's ability to interfere with viral replication mechanisms makes it a compelling area for further exploration.

In conclusion, 1-(3-(4-Iodo-lH-pyrazol-l-yI)-phenyl)-ethan-l-one (CAS No. 1519748 - 73 - 2) represents a versatile and innovative compound with significant implications for pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutics across diverse therapeutic categories. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, this molecule is poised to play an increasingly important role in shaping the future of medicine.

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